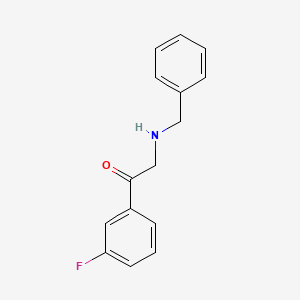![molecular formula C19H20F4O2 B14173824 1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) CAS No. 922718-46-5](/img/structure/B14173824.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone with two 3,4-difluorobenzene groups attached via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where 3,4-difluorophenol is reacted with 1,7-dibromoheptane in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-diiodobenzene): Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
Eigenschaften
CAS-Nummer |
922718-46-5 |
|---|---|
Molekularformel |
C19H20F4O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[7-(3,4-difluorophenoxy)heptoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C19H20F4O2/c20-16-8-6-14(12-18(16)22)24-10-4-2-1-3-5-11-25-15-7-9-17(21)19(23)13-15/h6-9,12-13H,1-5,10-11H2 |
InChI-Schlüssel |
KJNZHYKMALDOBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCCCCCCOC2=CC(=C(C=C2)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)

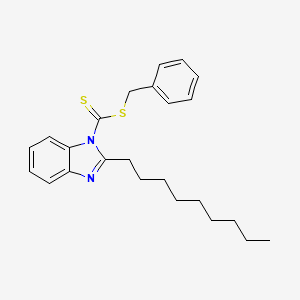
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
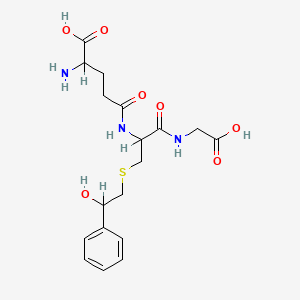
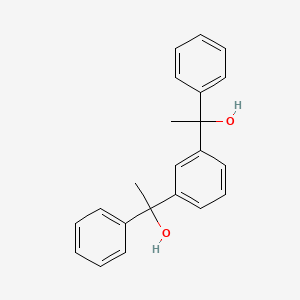
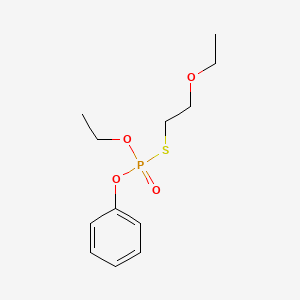
![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)

![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
![5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14173812.png)
